Cas no 905298-84-2 (LIMK1inhibitorBMS4-BMS4)

LIMK1inhibitorBMS4-BMS4 structure
Nombre del producto:LIMK1inhibitorBMS4-BMS4
LIMK1inhibitorBMS4-BMS4 Propiedades químicas y físicas
Nombre e identificación
-
- 1-Ethyl-3-{5-[6-(4-methoxy-2,6-dimethylphenyl)-2-(2-pyrazinyl)-4- pyrimidinyl]-1,3-thiazol-2-yl}ure
- LIMK1 inhibitor BMS 4
- LIMK1 inhibitor BMS-4
- BDBM50390791
- NCGC00372509-02
- SCHEMBL5999941
- GTPL8117
- 905298-84-2
- NCGC00372509-03
- CS-0095158
- HY-128062
- LIMK1inhibitorBMS4-BMS4
- CID 46192505
- DA-75015
- BMS-4
- 1-ethyl-3-[5-[6-(4-methoxy-2,6-dimethylphenyl)-2-pyrazin-2-ylpyrimidin-4-yl]-1,3-thiazol-2-yl]urea
- LIMK1 inhibitor BMS4
- BMS4
- PMID22902653C31
- 1-ethyl-3-(5-(6-(4-methoxy-2,6-dimethylphenyl)-2-(pyrazin-2-yl)pyrimidin-4-yl)thiazol-2-yl)urea
- CHEMBL2070615
- Q27076560
- compound 31 [PMID: 22902653]
- E98994
- CZB94651
-
- Renchi: InChI=1S/C23H23N7O2S/c1-5-25-22(31)30-23-27-12-19(33-23)16-10-17(20-13(2)8-15(32-4)9-14(20)3)29-21(28-16)18-11-24-6-7-26-18/h6-12H,5H2,1-4H3,(H2,25,27,30,31)
- Clave inchi: WUCYRTXFXRZKSV-UHFFFAOYSA-N
- Sonrisas: CCNC(=O)NC1=NC=C(S1)C2=CC(=NC(=N2)C3=NC=CN=C3)C4=C(C=C(C=C4C)OC)C
Atributos calculados
- Calidad precisa: 461.163
- Masa isotópica única: 461.163
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 8
- Recuento de átomos pesados: 33
- Cuenta de enlace giratorio: 6
- Complejidad: 632
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 143A^2
- Xlogp3: 2.6
LIMK1inhibitorBMS4-BMS4 PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AX66840-2mg |
LIMK1inhibitorBMS4-BMS4 |
905298-84-2 | 99% | 2mg |
$176.00 | 2024-05-20 | |
Axon Medchem | 1949-5mg |
LIMK1 inhibitor BMS4 |
905298-84-2 | 99% | 5mg |
€175.00 | 2024-07-19 | |
Axon Medchem | 1949-5 mg |
LIMK1 inhibitor BMS4 |
905298-84-2 | 99% | 5mg |
€175.00 | 2023-07-10 | |
1PlusChem | 1P01EQVS-5mg |
LIMK1inhibitorBMS4-BMS4 |
905298-84-2 | 99% | 5mg |
$929.00 | 2024-04-20 | |
Ambeed | A1947704-5mg |
LIMK1 inhibitor BMS-4 |
905298-84-2 | 98% | 5mg |
$559.0 | 2025-02-27 | |
Axon Medchem | 1949-2mg |
LIMK1 inhibitor BMS4 |
905298-84-2 | 99% | 2mg |
€105.00 | 2024-07-19 | |
Ambeed | A1947704-2mg |
LIMK1 inhibitor BMS-4 |
905298-84-2 | 98% | 2mg |
$419.0 | 2025-02-27 | |
Axon Medchem | 1949-2 mg |
LIMK1 inhibitor BMS4 |
905298-84-2 | 99% | 2mg |
€105.00 | 2023-07-10 | |
A2B Chem LLC | AX66840-5mg |
LIMK1inhibitorBMS4-BMS4 |
905298-84-2 | 99% | 5mg |
$267.00 | 2024-05-20 |
LIMK1inhibitorBMS4-BMS4 Literatura relevante
-
Sanda Rončević,Ivan Nemet,Tea Zubin Ferri,Dubravka Matković-Čalogović RSC Adv., 2019,9, 31043-31051
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
905298-84-2 (LIMK1inhibitorBMS4-BMS4) Productos relacionados
- 2171878-18-3(2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-1H-pyrazol-1-yl}acetic acid)
- 1228634-93-2(3-fluoropyrrolidine-3-carboxylic acid)
- 1506709-07-4(Ethyl 5-chloro-2,3-diiodobenzoate)
- 2680697-28-1(benzyl 7-bromo-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate)
- 1111432-78-0(1-(3,4-dimethylphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine)
- 2228207-23-4(O-{1-(2-fluoro-3-nitrophenyl)cyclopropylmethyl}hydroxylamine)
- 96019-08-8(Dimethyl 2-Phenoxysuccinate)
- 1780172-17-9(3-(2-hydroxyphenyl)-2,2-dimethylpropanoic acid)
- 865612-05-1(2-4-(4-methoxyphenyl)-1,3-thiazol-2-yl-3,3-bis(methylsulfanyl)prop-2-enenitrile)
- 339163-77-8(6-(Chloromethyl)-6,11-dihydro-5H-dibenzob,eazepine)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:905298-84-2)

Pureza:99%
Cantidad:5mg
Precio ($):702